7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Description
7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a halogenated derivative of the cyclopenta[b]quinoline scaffold, characterized by a bicyclic structure fused with a carboxylic acid group at position 9 and a bromine substituent at position 5. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives. Its bromine substituent likely influences electronic properties, solubility, and target binding compared to other halogenated or functionalized analogs.
Properties
Molecular Formula |
C13H10BrNO2 |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17) |
InChI Key |
AWKCBARNJSXTJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(C=CC(=C3)Br)N=C2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isatin with cyclopentanone in the presence of a suitable catalyst . The reaction conditions often include the use of Bronsted acids like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of different derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized quinolines.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of C₁₃H₁₀BrNO₂ and features a bicyclic structure that combines a cyclopentane ring with a quinoline moiety. The bromine atom at the 7-position enhances its reactivity, particularly in electrophilic aromatic substitution reactions, which are crucial for further chemical modifications and applications in drug development.
Antimicrobial Properties
Research indicates that 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid exhibits potential antimicrobial activity. Preliminary studies suggest that the compound can inhibit the growth of various pathogens, making it a candidate for the development of new antimicrobial agents.
Antitumor Activity
The compound has also shown promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma), with IC50 values indicating significant cytotoxic effects. These findings suggest that 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid could be developed into an effective anticancer agent .
Synthetic Pathways
Several synthetic routes have been documented for the preparation of 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. These methods often involve multi-step processes that include bromination and cyclization reactions. The specific pathways utilized can influence the yield and purity of the final product, which is critical for subsequent biological testing.
Case Study 1: Anticancer Activity
In a study assessing various quinoline derivatives, 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid was evaluated alongside other compounds for its antiproliferative effects against cancer cell lines. The results indicated that this compound exhibited superior activity compared to traditional chemotherapeutics like doxorubicin, showcasing its potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The study revealed that 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid displayed significant inhibitory effects, suggesting its utility in developing new antibiotics .
Comparative Analysis with Analog Compounds
| Compound Name | Structural Features | Biological Activities |
|---|---|---|
| 6-Bromoquinoline | Quinoline structure with bromine at position 6 | Antimicrobial properties |
| 5-Bromoindole | Indole structure with bromine at position 5 | Anti-cancer effects |
| 7-Chloro-2,3-dihydroquinoline | Similar bicyclic structure but with chlorine | Different reactivity profiles |
| 7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | Bicyclic structure with both bromine and carboxylic acid functional groups | Antimicrobial and antitumor activities |
This table highlights the unique aspects of 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid compared to its analogs. Its specific structural features contribute to its distinct biological activities.
Mechanism of Action
The mechanism of action of 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The cyclopenta[b]quinoline-9-carboxylic acid core is common among analogs, but substituent variations at positions 7 and 3 significantly alter biological and physicochemical properties:
Key Observations :
- Chloro derivatives exhibit stronger AChE inhibition, possibly due to optimal electronegativity and size for active-site interactions .
- Dimeric Structures : Bis-acids like 4a () show reduced solubility, limiting bioavailability but expanding applications in corrosion inhibition or materials science .
- Phenolic Groups: The hydroxybenzylidene substituent at C3 () enhances binding energy through hydrogen bonds with Glu111 and Arg114 in STAT3, a feature absent in bromo/chloro analogs.
STAT3 Inhibition
- 7-Bromo Derivative : Identified in virtual screens targeting STAT3-dependent tumor growth. While less potent than hydroxybenzylidene analogs (e.g., ST3ND-25), bromine’s hydrophobic interactions may stabilize binding in the N-terminal domain .
- Hydroxybenzylidene Analog: Superior activity (ST3ND-25) due to phenolic group interactions; bromo derivatives serve as starting points for further optimization .
Acetylcholinesterase (AChE) Inhibition
- 7-Chloro Derivative : IC₅₀ = 3.65 nM (), comparable to tacrine but with higher selectivity for AChE over butyrylcholinesterase (BChE). Bromo substitution may reduce activity due to larger atomic size .
- Tacrine Analogs: The cyclopenta[b]quinoline scaffold itself contributes to AChE binding, with halogen position (C7 vs. C6) modulating selectivity .
Antibacterial Activity
- 6-Fluoro Derivative : Moderate activity against E. coli and S. aureus (MIC = 16–64 µg/mL) (). Bromo substitution at C7 may alter membrane penetration or target affinity compared to fluoro analogs.
Physicochemical Properties
Key Trends :
- Halogenation (Br, Cl) reduces solubility compared to polar substituents (e.g., hydroxybenzylidene).
- Dimeric structures (4a) exhibit extreme insolubility, limiting therapeutic use but enhancing stability in non-polar environments .
Biological Activity
7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS number: 37508-66-0) is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial and antitumor properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is C₁₃H₁₀BrNO₂, featuring a bromine atom at the 7-position of the cyclopenta[b]quinoline structure. This specific arrangement contributes to its unique reactivity and biological profile. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₀BrNO₂ |
| CAS Number | 37508-66-0 |
| Molecular Weight | 284.13 g/mol |
| Key Functional Groups | Carboxylic acid, Bromine |
Antimicrobial Properties
Preliminary studies indicate that 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid exhibits significant antimicrobial activity . In vitro tests suggest efficacy against various bacterial strains, potentially due to the presence of the bromine substituent, which may enhance interaction with microbial targets.
Antitumor Activity
Research has also highlighted the antitumor properties of this compound. In cell line studies, it has demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
A detailed evaluation of cytotoxicity against human breast cancer cell lines (MCF-7 and T47D) showed that 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid exhibited IC50 values in the micromolar range. This suggests a promising therapeutic potential for further development.
Interaction studies indicate that this compound may bind to various biological targets, including enzymes and receptors involved in tumor progression and microbial resistance. The bromine substituent is hypothesized to play a crucial role in enhancing binding affinity.
Comparative Analysis with Related Compounds
To understand the uniqueness of 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, a comparison with structurally similar compounds can provide insights into its biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromoquinoline | Quinoline structure with bromine at position 6 | Primarily studied for antimicrobial properties |
| 5-Bromoindole | Indole structure with bromine at position 5 | Explored for anti-cancer effects |
| 7-Chloro-2,3-dihydroquinoline | Similar bicyclic structure but with chlorine instead | Different halogen may influence reactivity |
This table illustrates how the presence of different halogens affects the biological activities of these compounds.
Q & A
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations assess binding to DNA gyrase or topoisomerase IV. SC-XRD data (e.g., β = 127.19° in monoclinic crystals) inform force field parameters for simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
